molecular formula C10H10ClNO2 B14461139 N-(3-Chloro-2-oxopropyl)benzamide CAS No. 70996-52-0

N-(3-Chloro-2-oxopropyl)benzamide

Cat. No.: B14461139
CAS No.: 70996-52-0
M. Wt: 211.64 g/mol
InChI Key: HXZBSPMCOAWTFI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-oxopropyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted at the amide nitrogen with a 3-chloro-2-oxopropyl group. This substituent introduces both electrophilic (chloro) and hydrogen-bonding (oxo) functionalities, which may enhance reactivity and intermolecular interactions.

Properties

CAS No.

70996-52-0

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(3-chloro-2-oxopropyl)benzamide

InChI

InChI=1S/C10H10ClNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)

InChI Key

HXZBSPMCOAWTFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-oxopropyl)benzamide typically involves the reaction of benzamide with 3-chloro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-oxopropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-oxopropyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it can interfere with the microtubule cytoskeleton, leading to the inhibition of cell division in certain organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis compare N-(3-Chloro-2-oxopropyl)benzamide with key analogues from the literature, focusing on structural features, synthesis, and functional properties.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Functional Role Reference
This compound C₁₀H₁₁ClN₂O₃* 3-Chloro-2-oxopropyl Not reported (deduced from analogues) Potential electrophilic reactivity -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 2-Hydroxy-1,1-dimethylethyl, 3-methyl Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis
CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) C₁₆H₁₄ClF₃N₂O₂ 4-Chloro-3-trifluoromethylphenyl, ethoxy Derived from anacardic acid derivatives p300 histone acetyltransferase (HAT) activator
2-Chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide C₁₃H₁₄ClN₃O₂S Thiazole, 4,5-dihydro Not explicitly described Unreported biological activity
941378-50-3 (oxadiazole-containing benzamide) C₁₉H₂₃ClN₄O₃ Oxadiazole, cyclohexyl Not explicitly described Structural complexity for drug design

*Deduced molecular formula based on structural analysis.

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